
Silver(II)chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorosilver, also known as silver dichloride, is a chemical compound with the molecular formula Ag₂Cl₂. It is a silver halide compound that is known for its unique properties and applications in various fields. Dichlorosilver is typically found in a crystalline form and is known for its high reactivity and stability under certain conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichlorosilver can be synthesized through several methods. One common method involves the reaction of silver nitrate (AgNO₃) with hydrochloric acid (HCl) under controlled conditions. The reaction proceeds as follows: [ 2AgNO₃ + 2HCl \rightarrow Ag₂Cl₂ + 2HNO₃ ] This reaction typically requires a controlled temperature and pH to ensure the formation of dichlorosilver crystals .
Industrial Production Methods
In industrial settings, dichlorosilver is produced using large-scale chemical reactors where silver nitrate and hydrochloric acid are mixed under controlled conditions. The resulting dichlorosilver is then purified through filtration and recrystallization processes to obtain high-purity crystals suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Dichlorosilver undergoes several types of chemical reactions, including:
Oxidation: Dichlorosilver can be oxidized to form silver oxide (Ag₂O) and chlorine gas (Cl₂).
Reduction: It can be reduced to elemental silver (Ag) and hydrochloric acid (HCl) under certain conditions.
Substitution: Dichlorosilver can participate in substitution reactions where the chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in reactions with dichlorosilver include reducing agents like hydrogen gas (H₂) and oxidizing agents like potassium permanganate (KMnO₄). These reactions typically require specific temperature and pressure conditions to proceed efficiently .
Major Products Formed
The major products formed from reactions involving dichlorosilver include silver oxide, elemental silver, and various silver halides depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dichlorosilver has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other silver compounds and as a reagent in various chemical reactions.
Biology: Dichlorosilver is used in biological studies for its antimicrobial properties and its ability to interact with biological molecules.
Medicine: It is explored for its potential use in antimicrobial coatings for medical devices and as a component in certain pharmaceutical formulations.
Industry: Dichlorosilver is used in the production of photographic materials, conductive inks, and other industrial applications where its unique properties are beneficial
Mecanismo De Acción
The mechanism by which dichlorosilver exerts its effects involves its interaction with various molecular targets. In biological systems, dichlorosilver can interact with cellular components, leading to the disruption of cellular processes and the inhibition of microbial growth. The pathways involved include the generation of reactive oxygen species (ROS) and the disruption of cell membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dichlorosilver include:
Silver chloride (AgCl): A common silver halide with similar properties but different reactivity.
Silver bromide (AgBr): Another silver halide used in photographic materials.
Silver iodide (AgI): Known for its use in cloud seeding and photographic applications
Uniqueness of Dichlorosilver
Dichlorosilver is unique due to its specific reactivity and stability under certain conditions. Unlike other silver halides, dichlorosilver can undergo a wider range of chemical reactions, making it a versatile compound for various applications. Its ability to form stable complexes with other molecules also sets it apart from similar compounds .
Propiedades
Fórmula molecular |
AgCl2-2 |
|---|---|
Peso molecular |
178.77 g/mol |
Nombre IUPAC |
silver;dichloride |
InChI |
InChI=1S/Ag.2ClH/h;2*1H/p-2 |
Clave InChI |
KCHZRZSBDKKGAI-UHFFFAOYSA-L |
SMILES canónico |
[Cl-].[Cl-].[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Chlorophenyl)methyl]-N,N-diphenylanilinium chloride](/img/structure/B13135495.png)

![disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13135509.png)
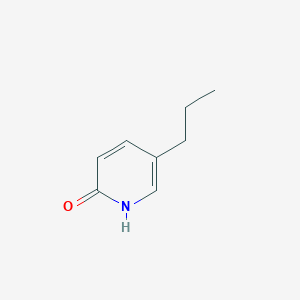
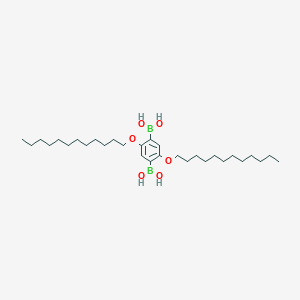

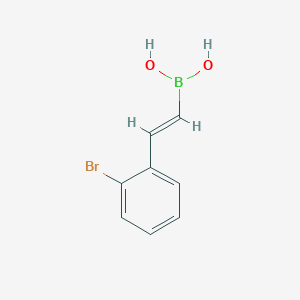
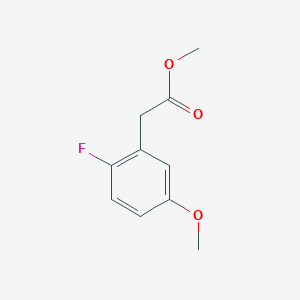
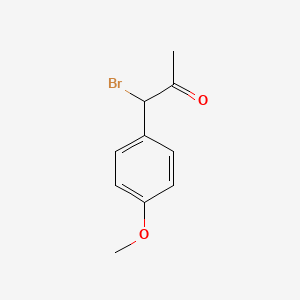

![Methyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13135583.png)

![6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13135598.png)

